

GSK467: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK467

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **GSK467**, a potent and selective inhibitor of the histone demethylase KDM5B. This document consolidates key molecular data, delves into its mechanism of action, and provides detailed experimental protocols and workflow visualizations to support researchers in their study of this compound.

Core Molecular Data

GSK467 is a small molecule inhibitor targeting the JmjC domain-containing histone demethylase KDM5B, also known as JARID1B or PLU1.^{[1][2]} Its key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₃ N ₅ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	319.32 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	1628332-52-4	--INVALID-LINK--, --INVALID-LINK--
Inhibitory Activity (K _i)	10 nM for KDM5B	--INVALID-LINK--
Inhibitory Activity (IC ₅₀)	26 nM for KDM5B	--INVALID-LINK--

Mechanism of Action and Signaling Pathways

GSK467 functions as a selective inhibitor of KDM5B, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated form (H3K4me3). [3] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5B, **GSK467** leads to an accumulation of H3K4me3 at the promoter regions of target genes, thereby influencing their expression.

The inhibition of KDM5B by **GSK467** has been shown to impact several critical cellular signaling pathways implicated in cancer progression:

- **PI3K/AKT Signaling:** KDM5B can activate the PI3K/AKT pathway, which is crucial for cell proliferation and survival. [4][5] Inhibition of KDM5B by **GSK467** is expected to downregulate this pathway.
- **Transcriptional Regulation:** KDM5B is known to repress the transcription of various tumor suppressor genes. [6] By blocking KDM5B, **GSK467** can lead to the re-expression of these silenced genes.

Caption: Simplified signaling pathway of **GSK467** action.

Experimental Protocols

The following are representative protocols for assessing the in vitro effects of **GSK467**.

Cell Proliferation Assay in MM.1S Multiple Myeloma Cells

This protocol outlines a method to determine the effect of **GSK467** on the proliferation of the MM.1S multiple myeloma cell line.

Materials:

- MM.1S cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- **GSK467** (stock solution in DMSO)
- 96-well clear-bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding:
 - Culture MM.1S cells in RPMI-1640 medium to a density of approximately 1×10^6 cells/mL.
 - Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 1×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension (10,000 cells) into each well of a 96-well plate.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Prepare a serial dilution of **GSK467** in culture medium from the DMSO stock. A typical concentration range to test is 0-100 μ M.^[1] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
 - Add 100 μ L of the **GSK467** dilutions or vehicle control to the appropriate wells.
 - Incubate the plate for 6 days at 37°C and 5% CO₂.^[1]
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings of the treated wells to the vehicle control wells.
 - Plot the normalized viability against the log of the **GSK467** concentration to determine the IC_{50} value.

Western Blot for H3K4me3 Levels

This protocol describes the detection of changes in global H3K4me3 levels in cells treated with **GSK467**.

Materials:

- Cells of interest (e.g., MM.1S)
- **GSK467**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

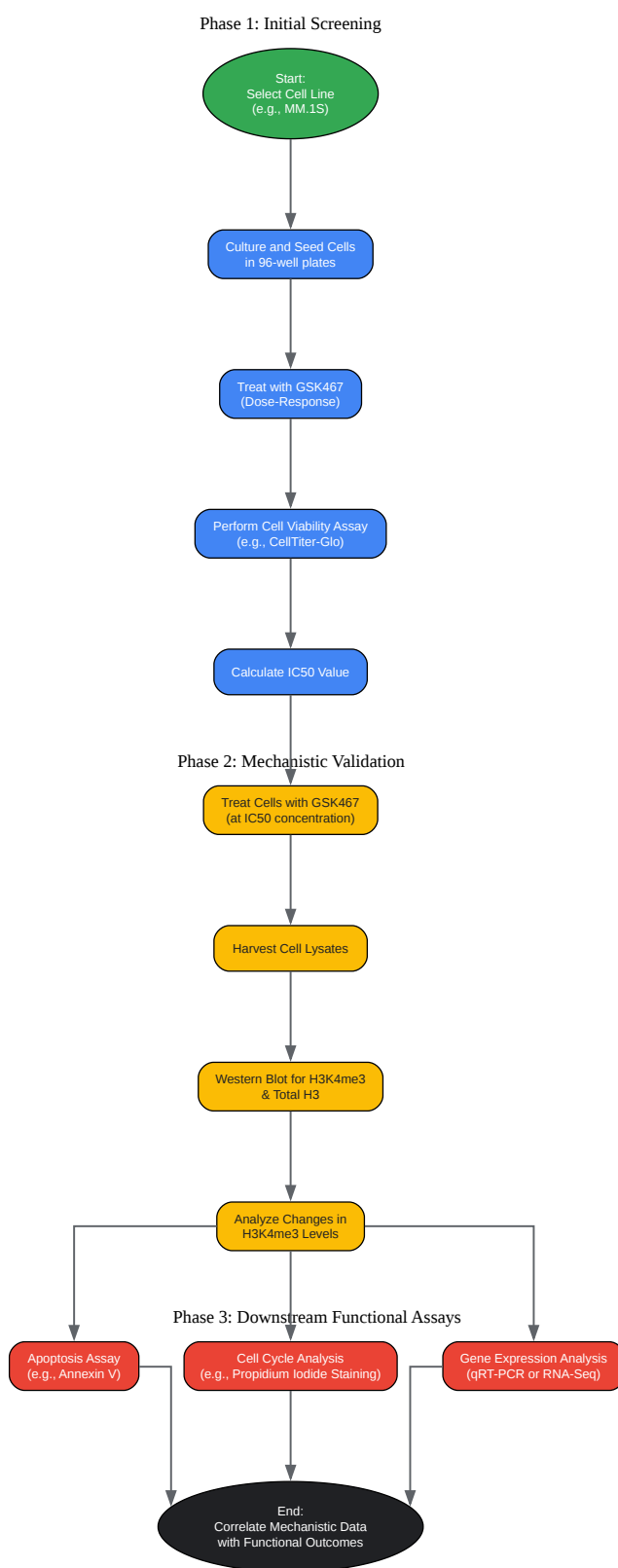
Procedure:

- Cell Treatment and Lysis:
 - Seed and treat cells with the desired concentrations of **GSK467** and a vehicle control for a specified time (e.g., 24-72 hours).
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.

- Apply ECL substrate and visualize the bands using a chemiluminescence imager.
- Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the H3K4me3 band intensity to the total Histone H3 band intensity for each sample.
 - Compare the normalized H3K4me3 levels in **GSK467**-treated samples to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of **GSK467**.



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Caption: General experimental workflow for **GSK467** evaluation.

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